[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid
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Overview
Description
2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, and an acetic acid moiety connected via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Methoxy Linker Addition: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the pyrazole derivative.
Acetic Acid Moiety Introduction: The final step involves the esterification or amidation reaction to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
2-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methoxy)acetic acid is unique due to its specific substitution pattern and the presence of the methoxyacetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-8(4-7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) |
InChI Key |
PYSKRDUXVJSNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)COCC(=O)O |
Origin of Product |
United States |
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